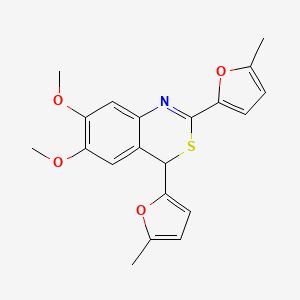![molecular formula C25H22O4 B5116758 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as MDCC, is a synthetic compound that has been widely used in scientific research. MDCC belongs to the class of cyclobutane carboxylic acid derivatives and is known for its unique structural and pharmacological properties.
作用機序
The mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX-2, an enzyme responsible for the production of inflammatory mediators such as prostaglandins. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to selectively inhibit COX-2 activity, while sparing the activity of COX-1, an enzyme that plays a vital role in maintaining normal physiological functions.
Biochemical and physiological effects:
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to have a favorable safety profile in animal studies.
実験室実験の利点と制限
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in inflammation and cancer. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy. However, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. Additionally, the synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid requires advanced organic chemistry techniques, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid research. One potential direction is to investigate the potential of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid as a cancer therapy. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is to develop more potent and selective COX-2 inhibitors based on the structure of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a synthetic compound that has been widely used in scientific research. It exhibits potent anti-inflammatory and analgesic effects, possesses antitumor activity, and selectively inhibits COX-2 activity. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments, but its poor solubility in water and the complexity of its synthesis may limit its accessibility to researchers. Further studies are needed to fully understand the potential therapeutic applications of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.
合成法
The synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves several steps and requires advanced organic chemistry techniques. The first step involves the synthesis of 2-methylphenol, which is then converted into 2-methylphenylacetic acid. This acid is then converted into 2-methylphenylacetyl chloride, which is reacted with diphenylcyclobutene to produce 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. The final product is purified using column chromatography to obtain pure 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.
科学的研究の応用
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research due to its unique pharmacological properties. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer.
特性
IUPAC Name |
3-(2-methylphenoxy)carbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-10-8-9-15-19(16)29-25(28)23-20(17-11-4-2-5-12-17)22(24(26)27)21(23)18-13-6-3-7-14-18/h2-15,20-23H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLIJJPZVMJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)

![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)
![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)